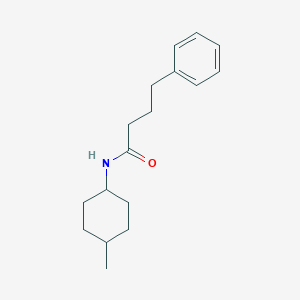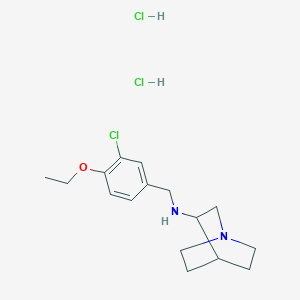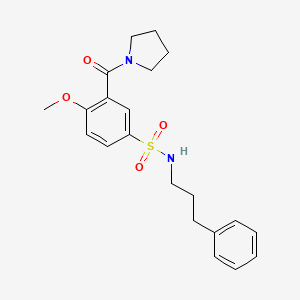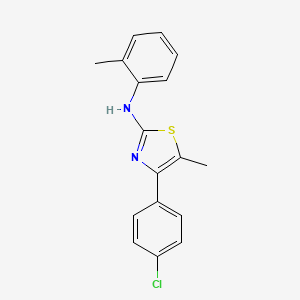
N-(4-methylcyclohexyl)-4-phenylbutanamide
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-4-phenylbutanamide, also known as N-Methylcyclohexylphenylketone or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, MXE has also been studied for its potential therapeutic applications and has shown promising results in various scientific research studies.
Mécanisme D'action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate neurotransmission. This leads to the dissociative and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
MXE has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It also affects the release of cytokines and chemokines, which are involved in the immune response. MXE has been shown to have both acute and long-term effects on the brain, including changes in brain structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has advantages in laboratory experiments due to its dissociative and hallucinogenic effects, which can provide insights into the workings of the brain. However, its recreational use and potential for abuse make it a challenging substance to study. MXE is also a relatively new drug, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for research on MXE. One direction is to further explore its potential therapeutic applications, including its use as an anesthetic and analgesic agent. Another direction is to investigate its effects on the immune system and its potential use in treating autoimmune diseases. Additionally, more research is needed to understand the long-term effects of MXE on the brain and its potential for abuse.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in treating depression, anxiety, and post-traumatic stress disorder (PTSD). MXE has also been studied for its potential use as an anesthetic and analgesic agent due to its dissociative effects.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMTLHRUBPHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-ethyl-4-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B4646210.png)
![2-(3-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4646218.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4646229.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4646246.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4646258.png)

![7-cyclohexyl-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4646281.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)

![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-allyl-3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4646305.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)